1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10-9-18-21(2)14(10)16(22)20-17-19-13-8-7-11-5-3-4-6-12(11)15(13)23-17/h3-9H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZNXPKAAKZYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are KCa3.1 and KCa2.3 channels in murine carotid endothelium. These channels play a crucial role in regulating the membrane potential and calcium signaling in various cell types, including vascular endothelial cells.
Mode of Action
The compound potentiates the activity of KCa3.1 and KCa2.3 channels. It stimulates these channels in vascular endothelial cells, leading to an increase in acetylcholine-induced endothelium-derived hyperpolarizing factor (EDHF) -mediated vasodilation.
Biochemical Pathways
The activation of KCa3.1 and KCa2.3 channels leads to hyperpolarization of the cell membrane, which in turn opens voltage-gated calcium channels. This results in an influx of calcium ions, triggering various downstream effects such as the release of nitric oxide and prostacyclin, both potent vasodilators.
Pharmacokinetics
Thiazoles, the class of compounds to which this molecule belongs, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
Result of Action
The compound’s action on KCa3.1 and KCa2.3 channels leads to increased vasodilation, which can have various effects at the cellular level. For instance, it has been shown to reduce the proliferation of HCT-116 cells when added at a concentration of 5.3 μM. It also triggers apoptosis in these cells at the same concentration.
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can greatly affect the biological outcomes.
Cellular Effects
1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to have effects on various types of cells. For instance, it has been reported to trigger apoptosis in HCT-116 cells at a concentration of 5 μM. It also increases the percentage of cells in the G0/G1 phase in HCT-116 and HCT-8 cell lines at concentrations of 5 μM and 45 μM, respectively.
Molecular Mechanism
It has been reported to potentiate native KCa3.1 and KCa2.3 in murine carotid endothelium.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to reduce HCT-116 cells proliferation when added at time zero at a concentration of 5.3 μM.
Biological Activity
1,4-Dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from naphthalene derivatives and thiazole precursors. The general synthetic pathway includes:
- Formation of the Thiazole Ring : This is achieved through the reaction of naphthalene derivatives with thioamide compounds.
- Pyrazole Formation : The thiazole derivative is then reacted with hydrazine derivatives to form the pyrazole ring.
- Carboxamide Formation : Finally, the introduction of the carboxamide group is accomplished through acylation reactions.
The detailed synthetic route may vary based on specific substituents and desired properties of the final compound.
Anticancer Activity
Studies have indicated that compounds containing the naphtho[2,1-d]thiazole moiety exhibit promising anticancer properties. For instance, a series of thiazole derivatives were tested for their inhibitory effects on cancer cell lines, demonstrating significant cytotoxicity against various cancer types, including breast and colon cancers .
Antimicrobial Properties
Research has shown that derivatives of naphtho[2,1-d]thiazole possess notable antimicrobial activity. For example, compounds with similar structures demonstrated effectiveness against E. coli and S. aureus, suggesting that modifications in the thiazole and pyrazole frameworks can enhance antimicrobial potency .
Structure-Activity Relationship (SAR)
The SAR studies highlight that:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic rings enhances biological activity.
- Substituent Positioning : The positioning of substituents on the thiazole ring significantly affects potency; ortho substitutions often yield better results compared to para substitutions .
Case Studies
- Antimalarial Activity : A study focusing on thiazole analogs reported that modifications in the N-aryl amide group linked to the thiazole ring led to compounds with high antimalarial potency against Plasmodium falciparum while maintaining low cytotoxicity in HepG2 cell lines .
- Pin1 Inhibition : A series of thiazole derivatives were synthesized and evaluated for their inhibitory activity against human Pin1, a promising anticancer target. Some compounds showed IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives
The target compound shares structural homology with pyrazole carboxamides synthesized in (e.g., 3a–3p ). Key comparisons include:
- Structural Differences: The target compound’s naphthothiazole moiety distinguishes it from the aryl/cyano-substituted pyrazoles in . This likely enhances aromatic stacking interactions but may reduce solubility compared to halogenated analogs .
- Synthetic Yields : While yields for the target compound are unspecified, derivatives like 3d achieve 71% yields via EDCI/HOBt coupling, suggesting efficient methodologies for carboxamide formation .
Naphthothiazole vs. Naphthooxazole Derivatives
describes naphtho[2,1-d]oxazol-5-ols and their oxidative transformations. Key contrasts include:
- Stability : Naphthothiazoles generally exhibit higher thermal stability than naphthooxazoles due to sulfur’s lower electronegativity, which strengthens the heterocyclic ring .
Thiazole Carboxamides with Pyridinyl Groups
highlights 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., 3a–s ). Comparisons include:
- Bioactivity : Pyridinyl-thiazole carboxamides often target kinase enzymes, whereas the naphthothiazole in the target compound may favor intercalation with DNA or tubulin due to its extended aromatic system .
- Synthesis : Both classes use coupling reagents (e.g., EDCI/HOBt), but the target compound’s naphthothiazole requires additional steps for fused-ring construction .
Benzo[b]naphtho[2,1-d]thiophene Derivatives
references benzo[b]naphtho[2,1-d]thiophene, a sulfur-containing polycyclic compound. Differences include:
- Aromaticity : The target compound’s thiazole introduces a nitrogen atom, enabling hydrogen bonding absent in purely sulfur-based systems like thiophenes .
- Applications : Thiophene derivatives are common in materials science, whereas thiazole-carboxamides are more prevalent in medicinal chemistry .
Research Findings and Implications
- Thermodynamic Stability: The naphthothiazole core likely confers higher melting points (analogous to 3d’s 181–183°C) compared to non-fused thiazoles .
- Synthetic Challenges : Constructing the naphthothiazole moiety may require multi-step protocols (e.g., oxidative cyclization), contrasting with simpler aryl substitutions in 3a–3p .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
